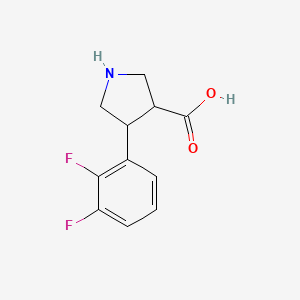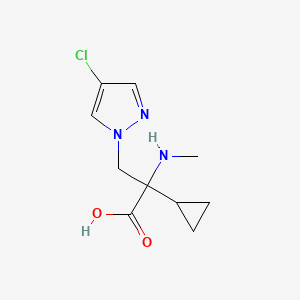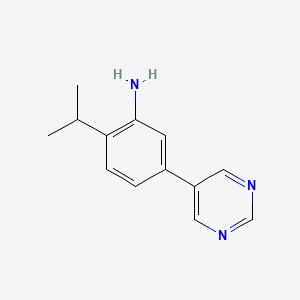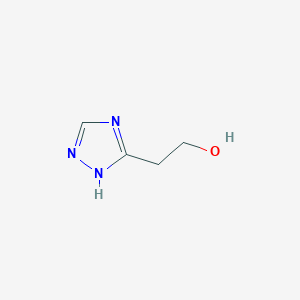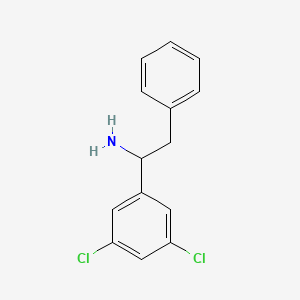
n-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine is a chemical compound with the molecular formula C13H27N3 It is characterized by the presence of a cyclopropane ring attached to a propyl chain, which is further linked to a piperazine ring substituted with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 1-(3-chloropropyl)-4-isopropylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the cyclopropane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperazine or cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an intermediate in the synthesis of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit cytochrome P450 enzymes by forming a covalent bond with the enzyme, leading to its inactivation. This interaction can affect various metabolic pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine
- N-(3-(4-Ethylpiperazin-1-yl)propyl)cyclopropanamine
- N-(3-(4-Propylpiperazin-1-yl)propyl)cyclopropanamine
Uniqueness
N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C13H27N3 |
|---|---|
Molekulargewicht |
225.37 g/mol |
IUPAC-Name |
N-[3-(4-propan-2-ylpiperazin-1-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C13H27N3/c1-12(2)16-10-8-15(9-11-16)7-3-6-14-13-4-5-13/h12-14H,3-11H2,1-2H3 |
InChI-Schlüssel |
WGTNEQZIMLOGOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)CCCNC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)




